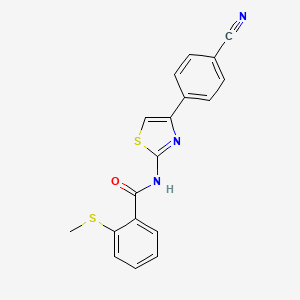

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide

CAS No.: 896345-81-6

Cat. No.: VC6697637

Molecular Formula: C18H13N3OS2

Molecular Weight: 351.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896345-81-6 |

|---|---|

| Molecular Formula | C18H13N3OS2 |

| Molecular Weight | 351.44 |

| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |

| Standard InChI | InChI=1S/C18H13N3OS2/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22) |

| Standard InChI Key | QITCLLQFLFBUPK-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Introduction

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring connected to a cyanophenyl group and a methylthio-substituted benzamide moiety. This compound is of interest due to its potential biological activities, which are common among thiazole derivatives.

Synthesis

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves several steps:

-

Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.

-

Coupling with 4-Cyanophenyl Group: The thiazole intermediate is then coupled with 4-cyanophenyl isothiocyanate.

-

Introduction of the Benzamide Moiety: The benzamide part is introduced by reacting the thiazole derivative with a suitable benzoyl chloride derivative.

-

Introduction of the Methylthio Group: This involves substituting the benzamide moiety with a methylthio group, typically through a nucleophilic substitution reaction.

Biological Activities

Thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide, are known for their diverse biological activities. These compounds have been investigated for their potential in various therapeutic areas:

-

Antitumor Activity: Thiazole compounds can exhibit significant cytotoxic effects against cancer cell lines, potentially through the inhibition of specific kinases involved in cancer proliferation.

-

Anti-inflammatory Activity: Some thiazole derivatives have shown anti-inflammatory properties by inhibiting enzymes involved in inflammation pathways.

-

Antimicrobial Activity: These compounds have also been studied for their antimicrobial effects against various pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume